

#### PF-4136309 versus other CCR2 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | PF-4136309 |           |
| Cat. No.:            | B3158423   | Get Quote |

A Comparative Guide to PF-4136309 and Other CCR2 Inhibitors for Researchers

This guide provides a detailed comparison of the CCR2 inhibitor **PF-4136309** with other notable inhibitors of the C-C chemokine receptor type 2 (CCR2). The content is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons based on available experimental data.

#### Introduction to PF-4136309

**PF-4136309**, also known as INCB8761, is a potent, selective, and orally bioavailable small-molecule antagonist of the CCR2 receptor.[1][2][3] It functions by specifically binding to CCR2 and preventing the binding of its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1).[2][4] This action inhibits the downstream signaling pathways that are crucial for the migration and infiltration of monocytes and macrophages to sites of inflammation and tumors.[2][4] Developed by Pfizer, **PF-4136309** has been investigated for its therapeutic potential in inflammatory diseases and cancer.[2][5] However, its development for hepatic fibrosis, pain, and pancreatic cancer has been discontinued.[5] A phase 1b clinical trial in combination with chemotherapy for metastatic pancreatic cancer raised concerns about pulmonary toxicity and did not demonstrate a significant improvement in efficacy.[6]

## The CCR2 Signaling Pathway

The CCL2-CCR2 signaling axis is a key player in the immune response and is implicated in the pathogenesis of various diseases, including inflammatory conditions and cancer.[7][8] CCR2 is a G protein-coupled receptor (GPCR) predominantly expressed on monocytes, macrophages,







dendritic cells, and memory T cells.[8][9] The binding of the chemokine CCL2 to CCR2 initiates a cascade of intracellular signaling events. These signaling pathways, including PI3K/Akt, MAPK/p38, and JAK/STAT, regulate a variety of cellular processes such as chemotaxis, cell survival, proliferation, and angiogenesis.[7][10][11][12] By blocking this initial binding step, CCR2 inhibitors like **PF-4136309** can effectively modulate these pathological processes.





Click to download full resolution via product page

Caption: Simplified CCR2 signaling cascade.



# **Comparative Analysis of CCR2 Inhibitors**

**PF-4136309** is one of several small-molecule inhibitors developed to target the CCR2 receptor. Below is a quantitative comparison of its in vitro potency against other known CCR2 antagonists.



| Inhibitor      | Target(s)                            | Human<br>CCR2<br>IC50<br>(Binding<br>Assay) | Human<br>CCR2<br>IC50<br>(Chemota<br>xis<br>Assay) | Mouse<br>CCR2<br>IC50<br>(Binding<br>Assay) | Rat CCR2<br>IC50<br>(Binding<br>Assay) | Notes                                                   |
|----------------|--------------------------------------|---------------------------------------------|----------------------------------------------------|---------------------------------------------|----------------------------------------|---------------------------------------------------------|
| PF-<br>4136309 | CCR2                                 | 5.2 nM[1]<br>[2]                            | 3.9 nM[1]<br>[13]                                  | 17 nM[1][2]                                 | 13 nM[1][2]                            | Orally bioavailabl e, discontinue d developme nt.[1][5] |
| INCB3344       | CCR2                                 | 5.1 nM[14]                                  | 3.8 nM[14]                                         | 9.5 nM[14]                                  | -                                      | Potent and selective CCR2 antagonist. [14]              |
| RS504393       | CCR2<br>(CCR1 at<br>higher<br>conc.) | 98 nM[14]                                   | -                                                  | -                                           | -                                      | Selective<br>for CCR2<br>over<br>CCR1.[14]              |
| RS-102895      | CCR2                                 | 360 nM[14]                                  | -                                                  | -                                           | -                                      | No effect<br>on CCR1.<br>[14]                           |



| MK0812           | CCR2           | - | - | - | - | Identified as most potent in a calcium influx assay comparing              |
|------------------|----------------|---|---|---|---|----------------------------------------------------------------------------|
|                  |                |   |   |   |   | inhibitors.<br>[15]                                                        |
| Cenicriviro<br>c | CCR2 &<br>CCR5 | - | - | - | - | Dual<br>inhibitor.<br>[14]                                                 |
| BMS-<br>813160   | CCR2 &<br>CCR5 | - | - | - | - | Dual<br>inhibitor.<br>[14]                                                 |
| CCX140           | CCR2           | - | - | - | - | Showed positive results in a Phase II trial for diabetic nephropath y.[16] |
| ССХ872-В         | CCR2           | - | - | - | - | Advanced<br>to clinical<br>trials.                                         |

# **Experimental Methodologies**

The data presented in this guide are derived from a variety of standard preclinical assays designed to characterize the potency and selectivity of enzyme inhibitors.

## **Radioligand Binding Assays**



- Objective: To determine the affinity of an inhibitor for its target receptor by measuring the displacement of a radiolabeled ligand.
- General Protocol:
  - Cell membranes expressing the CCR2 receptor are prepared.
  - A constant concentration of a radiolabeled CCR2 ligand (e.g., [125I]CCL2) is incubated with the cell membranes.
  - Increasing concentrations of the test inhibitor (e.g., PF-4136309) are added to the mixture.
  - After incubation, the bound and free radioligand are separated by filtration.
  - The amount of bound radioactivity is measured using a scintillation counter.
  - The IC50 value, the concentration of inhibitor required to displace 50% of the radiolabeled ligand, is calculated.

### **Chemotaxis Assays**

- Objective: To measure the ability of an inhibitor to block the migration of cells towards a chemoattractant.
- General Protocol:
  - A multi-well plate with a porous membrane separating an upper and lower chamber is used (e.g., a Boyden chamber).
  - o Cells expressing CCR2 (e.g., monocytes or THP-1 cells) are placed in the upper chamber.
  - A chemoattractant (e.g., CCL2) is placed in the lower chamber to create a concentration gradient.
  - The test inhibitor is added to the upper chamber with the cells at various concentrations.
  - The plate is incubated for a period to allow cell migration through the membrane.



- The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
- The IC50 value is determined as the inhibitor concentration that causes a 50% reduction in cell migration.



Click to download full resolution via product page

Caption: Workflow for a typical chemotaxis assay.

#### In Vivo Pharmacokinetic Studies

- Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME)
   properties of a drug candidate in a living organism.
- General Protocol (for Oral Bioavailability):
  - The test compound (PF-4136309) is administered to animal models (e.g., rats, dogs) via both intravenous (IV) and oral (PO) routes in separate groups.[13]
  - Blood samples are collected at multiple time points after administration.
  - The concentration of the drug in the plasma is measured using analytical techniques like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
  - Pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC) are calculated for both routes of administration.[13]



o Oral bioavailability (F%) is calculated as (AUC PO / AUC IV) \* 100.

#### Conclusion

PF-4136309 is a well-characterized, potent, and selective CCR2 antagonist that has provided valuable insights into the therapeutic potential of targeting the CCL2-CCR2 axis. While its clinical development was halted, the preclinical data available for PF-4136309 serves as an important benchmark for the evaluation of new and existing CCR2 inhibitors.[5][6] As evidenced by the comparative data, several other compounds, such as INCB3344 and MK0812, exhibit similar or potentially superior potency.[14][15] Furthermore, the development of dual CCR2/CCR5 inhibitors like Cenicriviroc and the clinical progress of molecules like CCX140 highlight the ongoing and evolving strategies within this field of research.[14][16] Researchers are encouraged to consider the specific attributes of each inhibitor, including its selectivity profile and stage of development, when designing experiments to investigate the role of CCR2 in health and disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CCR2 Antagonist PF-04136309 | Semantic Scholar [semanticscholar.org]
- 5. PF 4136309 AdisInsight [adisinsight.springer.com]
- 6. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of the CCL2-CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting -PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]



- 9. Next-IO<sup>™</sup> Anti-CCL2/CCR2 Axis Targeted Therapeutic Antibody Program Creative Biolabs [creative-biolabs.com]
- 10. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 13. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Identification of effective CCR2 inhibitors for cancer therapy using humanized mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fiercebiotech.com [fiercebiotech.com]
- To cite this document: BenchChem. [PF-4136309 versus other CCR2 inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3158423#pf-4136309-versus-other-ccr2-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com